molecular formula C33H25NO5 B13344117 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(4-ethynylbenzoyl)phenyl)propanoic acid

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(4-ethynylbenzoyl)phenyl)propanoic acid

Cat. No.: B13344117
M. Wt: 515.6 g/mol
InChI Key: DNYFDOKKRIXQKO-PMERELPUSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(4-ethynylbenzoyl)phenyl)propanoic acid is a complex organic compound with a unique structure. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, an ethynylbenzoyl group, and a propanoic acid moiety. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(4-ethynylbenzoyl)phenyl)propanoic acid typically involves multiple steps. One common method includes the protection of the amino group with the Fmoc group, followed by the introduction of the ethynylbenzoyl group through a coupling reaction. The final step involves the deprotection of the Fmoc group to yield the desired compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of automated synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pH, and solvent choice, to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(4-ethynylbenzoyl)phenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethynyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(4-ethynylbenzoyl)phenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(4-ethynylbenzoyl)phenyl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(4-ethynylbenzoyl)phenyl)propanoic acid: is similar to other Fmoc-protected amino acids and ethynyl-substituted compounds.

Uniqueness

The uniqueness of this compound lies in its combination of the Fmoc group and the ethynylbenzoyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific research and industrial applications where these properties are advantageous.

Properties

Molecular Formula

C33H25NO5

Molecular Weight

515.6 g/mol

IUPAC Name

(2S)-3-[4-(4-ethynylbenzoyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C33H25NO5/c1-2-21-11-15-23(16-12-21)31(35)24-17-13-22(14-18-24)19-30(32(36)37)34-33(38)39-20-29-27-9-5-3-7-25(27)26-8-4-6-10-28(26)29/h1,3-18,29-30H,19-20H2,(H,34,38)(H,36,37)/t30-/m0/s1

InChI Key

DNYFDOKKRIXQKO-PMERELPUSA-N

Isomeric SMILES

C#CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

C#CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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